molecular formula C14H18N6O2 B5507176 4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B5507176
M. Wt: 302.33 g/mol
InChI Key: GUBGWPWBVWMCLC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.14912384 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide, as part of the broader class of 1,3,4-oxadiazole derivatives, is synthesized and investigated for various biological activities. These compounds, including those with oxadiazole moieties, exhibit promising antimicrobial, antilipase, and antiurease activities. Notably, some synthesized derivatives have shown good to moderate antimicrobial activity against test microorganisms, with a few compounds demonstrating antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial Studies

Further research into N-substituted derivatives of related compounds has been conducted, emphasizing their antimicrobial potential. These studies often involve the synthesis of novel derivatives, followed by evaluations against both Gram-negative and Gram-positive bacteria. The results have frequently indicated moderate to significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).

Anticancer and Antitumor Activities

The synthesis of new hybrid molecules containing various azole moieties, including oxadiazoles, has been explored for their biological activities, such as antimicrobial, antilipase, and antiurease effects. Some compounds within this class have shown promising results in antimicrobial activities and potentially in anticancer applications. The exploration of these derivatives suggests a broad spectrum of biological activities that could lead to the development of new therapeutic agents (Ceylan et al., 2014).

Antioxidant Properties

Studies on aromatic C-nucleoside derivatives incorporating oxadiazole units have reported on their antioxidant and antitumor activities. These investigations have shown that specific derivatives exhibit potent antioxidant properties and some level of antitumor activity, underscoring the potential for these compounds in oxidative stress-related disease treatment and cancer therapy (El Sadek et al., 2014).

Properties

IUPAC Name

4-amino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-3-20(4-2)11-7-5-10(6-8-11)9-16-17-14(21)12-13(15)19-22-18-12/h5-9H,3-4H2,1-2H3,(H2,15,19)(H,17,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGWPWBVWMCLC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.